molecular formula C9H8N2S B14368630 2(1H)-Quinoxalinethione, 1-methyl- CAS No. 90418-02-3

2(1H)-Quinoxalinethione, 1-methyl-

Cat. No.: B14368630
CAS No.: 90418-02-3
M. Wt: 176.24 g/mol
InChI Key: VEPLVUFYLZGRBI-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinethione, 1-methyl- is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinethione, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Solvent: Polar solvents like ethanol or dimethylformamide (DMF)

    Catalyst/Base: Strong bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of 2(1H)-Quinoxalinethione, 1-methyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Quinoxalinethione, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the methyl group or the quinoxaline ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Polar solvents like ethanol, DMF, or acetonitrile

Major Products:

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols

    Substitution Products: Various substituted quinoxalines depending on the nucleophile used

Scientific Research Applications

2(1H)-Quinoxalinethione, 1-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its anticancer activity and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinethione, 1-methyl- involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular redox balance, inducing oxidative stress in target cells.

Comparison with Similar Compounds

    Quinoxaline: Lacks the thione group, making it less reactive.

    2(1H)-Quinoxalinone, 1-methyl-: Contains a carbonyl group (C=O) instead of a thione group, leading to different reactivity and applications.

    1-Methylquinoxaline-2-thiol: Similar structure but with a thiol group (SH) instead of a thione group.

Uniqueness: 2(1H)-Quinoxalinethione, 1-methyl- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90418-02-3

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

1-methylquinoxaline-2-thione

InChI

InChI=1S/C9H8N2S/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6H,1H3

InChI Key

VEPLVUFYLZGRBI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=CC1=S

Origin of Product

United States

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